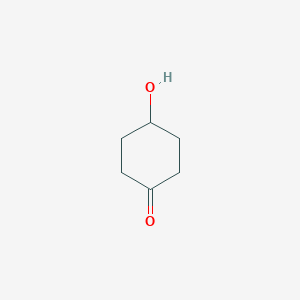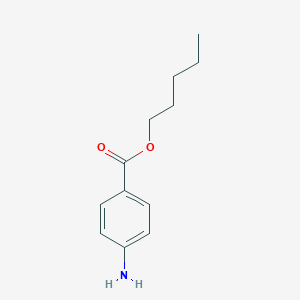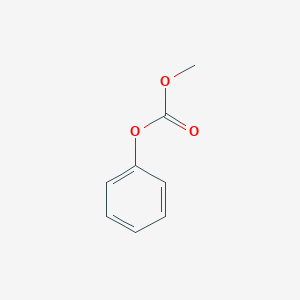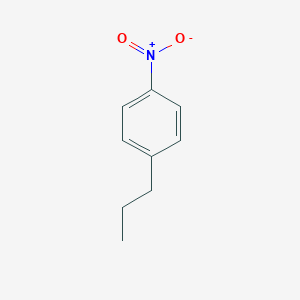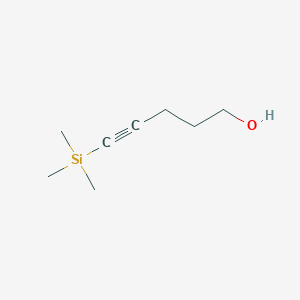
5-(Trimethylsilyl)-4-pentyn-1-ol
説明
5-(Trimethylsilyl)-4-pentyn-1-ol is a chemical compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
科学的研究の応用
Organic Synthesis
5-(Trimethylsilyl)-4-pentyn-1-ol: is utilized as an intermediate in organic synthesis. Its trimethylsilyl (TMS) group offers protection for the alkyne moiety during reactions, allowing for selective functionalization of molecules. This compound is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 5-(Trimethylsilyl)-4-pentyn-1-ol serves as a precursor in the synthesis of imidazole derivatives . These derivatives are crucial for developing drugs with antifungal, antibacterial, and anticancer properties. The TMS group in the compound facilitates the introduction of the alkyne functionality into biologically active molecules.
Materials Science
The compound is instrumental in materials science, particularly in the development of novel materials like aerogels and polymers . Its ability to undergo various chemical transformations allows for the creation of materials with specific properties, such as increased thermal stability or enhanced electrical conductivity.
Analytical Chemistry
In analytical chemistry, 5-(Trimethylsilyl)-4-pentyn-1-ol is used for derivatization in gas chromatography-mass spectrometry (GC-MS) analysis . The TMS group increases the volatility of non-volatile compounds, making them more amenable to GC-MS analysis, which is essential for identifying and quantifying organic compounds in complex mixtures.
Environmental Science
This compound finds applications in environmental science as a part of catalyst systems for clean energy production . It can be involved in the synthesis of transition metal phosphides, which are used as efficient catalysts in energy-related applications like hydrogen production and fuel cell technology.
Biochemistry
In biochemistry, 5-(Trimethylsilyl)-4-pentyn-1-ol is used in the study of metabolic pathways and enzyme-catalyzed reactions . The compound can be incorporated into metabolites or enzyme substrates to investigate the mechanisms of biochemical processes.
Chemical Synthesis
The TMS group in 5-(Trimethylsilyl)-4-pentyn-1-ol is valuable in chemical synthesis as a protecting group . It is used to protect sensitive functional groups during multi-step synthetic processes, ensuring that these groups do not react until the desired step.
Pharmaceutical Research
In pharmaceutical research, the compound is used to synthesize building blocks for drug discovery . Its versatility in chemical reactions makes it a valuable tool for creating diverse molecular libraries that can be screened for biological activity.
作用機序
Target of Action
5-(Trimethylsilyl)-4-pentyn-1-ol, also known as 5-(Trimethylsilyl)pent-4-yn-1-ol, is a compound that belongs to the class of organic compounds known as trimethylsilyl ethers . The primary targets of this compound are often non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . The trimethylsilyl group in the compound substitutes a hydrogen in the hydroxyl groups on these targets, forming trimethylsiloxy groups .
Mode of Action
The compound interacts with its targets through a process known as trimethylsilylation . This process involves the substitution of a trimethylsilyl group for a hydrogen in the hydroxyl groups on the target compounds . This substitution results in the formation of trimethylsiloxy groups on the molecule .
Biochemical Pathways
It is known that trimethylsilyl groups on a molecule have a tendency to make it more volatile . This often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Pharmacokinetics
It is known that trimethylsilyl groups can increase the volatility of a compound , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of 5-(Trimethylsilyl)-4-pentyn-1-ol is the formation of trimethylsiloxy groups on the target molecules . This can increase the volatility of the target compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Action Environment
The action of 5-(Trimethylsilyl)-4-pentyn-1-ol can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment could potentially interfere with the trimethylsilylation process . Additionally, factors such as temperature and pH could also impact the stability and efficacy of the compound.
特性
IUPAC Name |
5-trimethylsilylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAMNSEAAPIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375384 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trimethylsilyl)-4-pentyn-1-ol | |
CAS RN |
13224-84-5 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Trimethylsilyl-4-pentyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-(Trimethylsilyl)-4-pentyn-1-ol used in the synthesis of PS–PMMA–PLA triblock bottlebrush copolymers?
A1: 5-(Trimethylsilyl)-4-pentyn-1-ol serves as a precursor for the polystyrene (PS) blocks in the triblock copolymer. The synthesis utilizes a sequential approach:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



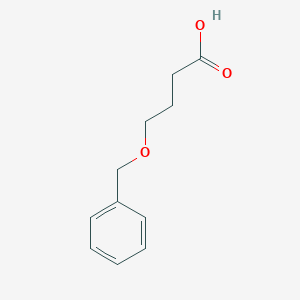
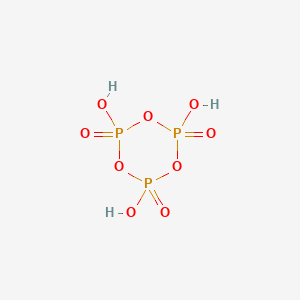
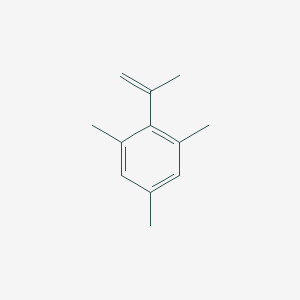

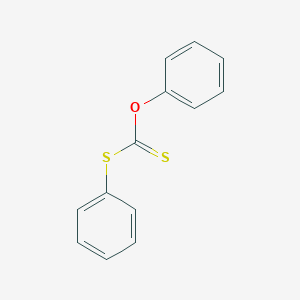
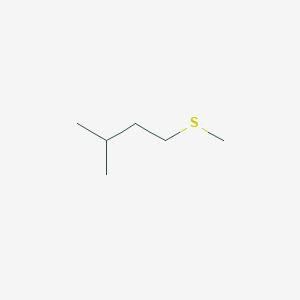
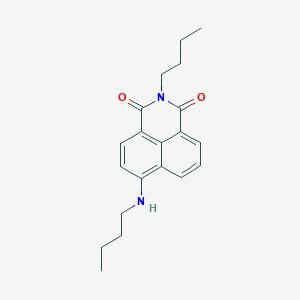
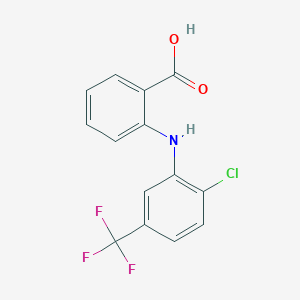
![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
